3,4-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-26-16-8-6-14(13-17(16)27-2)29(24,25)20-10-4-11-22-19(23)9-7-15(21-22)18-5-3-12-28-18/h3,5-9,12-13,20H,4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFHYAPPKBJAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound belonging to the class of pyridazinones. Its complex structure includes a benzene sulfonamide moiety, a pyridazine ring, and a thiophene group. This compound has shown significant promise in medicinal chemistry, particularly as an inhibitor of human leukocyte elastase (HLE), which is implicated in various inflammatory diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 421.49 g/mol. The structural complexity contributes to its biological activity, particularly its selectivity towards target enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O5S2 |
| Molecular Weight | 421.49 g/mol |
| Key Functional Groups | Benzene sulfonamide, Pyridazine, Thiophene |
The primary mechanism through which this compound exerts its biological activity is by inhibiting human leukocyte elastase (HLE). HLE is an enzyme that plays a crucial role in the pathogenesis of several inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The inhibition of HLE can potentially mitigate the inflammatory response associated with these diseases.
Biological Activity and Research Findings
Recent studies have demonstrated that this compound exhibits significant biological activity as an HLE inhibitor. The following table summarizes key findings from various research studies:
Case Studies
- In Vitro Studies : A study demonstrated that this compound effectively inhibited HLE activity at micromolar concentrations, suggesting its potential as a therapeutic agent for diseases characterized by excessive elastase activity.
- Molecular Docking Studies : Molecular docking simulations indicated that the compound binds selectively to the active site of HLE, providing insights into its binding mode and interactions at the molecular level. This selectivity is crucial for minimizing side effects compared to non-selective inhibitors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridazine-Based Sulfonamides
Compounds featuring pyridazine cores linked to benzenesulfonamide groups are well-documented. For example, 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) () shares the pyridazinone-sulfonamide scaffold but substitutes the thiophene group with a benzyloxy moiety. Key differences include:
- Substituent Effects : The thiophene group in the target compound may enhance π-π stacking interactions in biological targets compared to the benzyloxy group in 5a , which could influence binding affinity or metabolic stability.
- Synthetic Routes: The target compound’s synthesis likely parallels methods described in , where a brominated intermediate (e.g., thiophen-2-yl bromide) reacts with a pyridazinone precursor under basic conditions.
Thiophene-Containing Analogs
Thiophene-substituted compounds, such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (), highlight the role of thiophene in modulating lipophilicity and electronic properties. However, the target compound’s thiophen-2-yl group (vs. thiophen-3-yl) may confer distinct steric or electronic effects.
Benzenesulfonamide Derivatives
The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide () demonstrates the versatility of benzenesulfonamide in drug design. Key comparisons include:
- Heterocyclic Core: The target’s pyridazinone vs. the pyrazolopyrimidine in .
- Substituent Complexity: The fluorophenyl and chromenone groups in suggest tailored kinase inhibition, whereas the target’s simpler thiophene and dimethoxy groups may prioritize solubility or synthetic accessibility.
Comparative Data Table
Research Findings and Implications
- Bioactivity Predictions: The 3,4-dimethoxy group on the benzenesulfonamide could enhance membrane permeability compared to non-ether analogs, while the thiophene may improve target binding via hydrophobic interactions .
- Stability Considerations: Pyridazinones are prone to hydrolysis under acidic conditions; the propyl linker in the target compound may mitigate this by reducing steric strain compared to shorter chains.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the structure, with emphasis on sulfonamide (-SO2NH-) protons (δ 7.5–8.5 ppm) and thiophene aromatic protons (δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for the pyridazinone and thiophene moieties .
- HPLC-PDA : Reverse-phase chromatography with photodiode array detection to assess purity (>95%) and identify byproducts .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the crowded aromatic regions .
How can researchers design experiments to investigate the compound’s solubility and stability under physiological conditions?
Q. Basic
- Solubility Screening : Test in buffered solutions (pH 1.2–7.4) and common solvents (DMSO, ethanol) using UV-Vis spectroscopy or nephelometry .
- Stability Studies : Accelerated degradation tests under oxidative (H2O2), acidic/basic, and thermal stress (40–60°C) to identify labile functional groups (e.g., sulfonamide or pyridazinone) .
Advanced : Incorporate biorelevant media (e.g., simulated gastric fluid) and monitor degradation via LC-MS to predict in vivo behavior .
What advanced computational methods can predict the compound’s reactivity and guide experimental design?
Q. Advanced
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as sulfonamide bond formation or pyridazine cyclization, and identify transition states .
- Machine Learning (ML) : Train models on existing sulfonamide reaction datasets to predict optimal solvents, catalysts, or temperatures .
- ICReDD Framework : Integrate computational reaction path searches with experimental feedback to refine synthetic routes .
How can green chemistry principles be applied to improve the sustainability of its synthesis?
Q. Advanced
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
- Oxidant Selection : Use sodium hypochlorite (NaClO) instead of Cr(VI) salts for oxidative cyclization steps, as demonstrated in triazolopyridine syntheses .
- Catalyst Recycling : Explore immobilized catalysts (e.g., silica-supported acids) to minimize waste .
What methodologies resolve contradictions in biological activity data across different assay systems?
Q. Advanced
- Orthogonal Assays : Validate target binding (e.g., enzyme inhibition) using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct vs. indirect effects .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Statistical Meta-Analysis : Apply Bayesian models to harmonize data from heterogeneous studies (e.g., varying cell lines or protocols) .
How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
Q. Advanced
- Fragment-Based Design : Systematically modify the thiophene, pyridazinone, or sulfonamide moieties and assess changes in target binding (e.g., IC50 shifts) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric properties with activity .
- Proteolysis-Targeting Chimeras (PROTACs) : Explore hybrid derivatives to enhance selectivity for disease-relevant proteins .
What experimental designs are recommended for studying its pharmacokinetics and metabolism?
Q. Advanced
- In Vitro ADME : Use Caco-2 cell monolayers to predict intestinal absorption and cytochrome P450 assays to identify metabolic hotspots .
- Microsomal Stability : Incubate with liver microsomes and track parent compound depletion via LC-MS/MS .
- In Vivo PK : Conduct cassette dosing in rodent models to assess bioavailability and tissue distribution .
How can researchers address crystallization challenges for X-ray diffraction studies?
Q. Advanced
- Co-Crystallization : Screen with carboxylic acid or amine-based co-formers to stabilize crystal packing .
- High-Throughput Screening : Use robotics to test >100 solvent/antisolvent combinations (e.g., vapor diffusion, slow cooling) .
- Temperature Gradients : Exploit phase diagrams to identify optimal nucleation conditions .
What strategies mitigate batch-to-batch variability during scale-up synthesis?
Q. Advanced
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., stirring rate, cooling rate) and reduce variability .
- Quality by Design (QbD) : Define a design space for critical quality attributes (CQAs) like purity and particle size .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
